2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a complex organic molecule. It has a molecular formula of C20H16N2O4 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C20H16N2O4 . It includes a benzamide group, a nitro group, a phenoxyphenyl group, and a dihydro-thieno-pyrazole group. The exact arrangement of these groups in the molecule would be determined by the specific synthetic route used to produce the compound.科学的研究の応用
Synthesis and Reactions of Heterocyclic Compounds : Sasaki and Yoshioka (1971) explored the synthesis and reactions of α-acetylenic ketones containing nitrofuran rings, which can be relevant to understanding the chemical behavior of similar nitro-substituted heterocyclic compounds (Sasaki & Yoshioka, 1971).
Antitumor Agents : Yoshida et al. (2005) synthesized and evaluated benzothiazole derivatives as potent antitumor agents. This research could provide insights into the potential biological activities of structurally related compounds (Yoshida et al., 2005).
Antihypertensive Activity : Sanfilippo et al. (1993) described the synthesis and antihypertensive activity of novel thieno[3,2-b]pyran derivatives. These findings may help understand the potential pharmacological applications of related compounds (Sanfilippo et al., 1993).
Synthesis of Heterocyclic Derivatives : Mohareb et al. (2004) investigated the reactivity of benzo[b]thiophen-2-yl-hydrazonoesters towards various nitrogen nucleophiles, leading to the formation of multiple heterocyclic derivatives. This study showcases the versatility of similar heterocyclic frameworks in organic synthesis (Mohareb et al., 2004).
Carbonic Anhydrase Inhibitors : Büyükkıdan et al. (2013) synthesized novel metal complexes of heterocyclic sulfonamide, demonstrating strong inhibitory properties against human carbonic anhydrase enzymes. This research indicates the potential for similar compounds in medicinal chemistry applications (Büyükkıdan et al., 2013).
将来の方向性
特性
IUPAC Name |
2-methyl-3-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4S/c1-16-20(8-5-9-23(16)29(31)32)25(30)26-24-21-14-34-15-22(21)27-28(24)17-10-12-19(13-11-17)33-18-6-3-2-4-7-18/h2-13H,14-15H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHCZMRTRRFIOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。